![molecular formula C21H38O5Si B12288894 (3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12288894.png)
(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (3’aS,4’R,5’R,6’aR)-5'-[[(1,1-diméthyléthyl)diméthylsilyl]oxy]hexahydro-5,5-diméthylspiro[1,3-dioxane-2,2’(1’H)-pentalène]-4'-acideCarboxyliqueEstèreMéthylique est une molécule organique complexe avec une structure spiro unique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique généralement plusieurs étapes, en commençant par des molécules organiques plus simples. Les étapes clés comprennent la formation de la structure spiro et l'introduction du groupe éther silylé. Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour la synthèse réussie de ce composé.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement une optimisation des voies de synthèse pour assurer un rendement et une pureté élevés. Cela peut inclure l'utilisation de techniques avancées telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisées.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir divers types de réactions chimiques, notamment :
Réduction : L'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène.
Substitution : Le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction telles que la température, la pression et le choix du solvant sont essentielles pour obtenir les transformations souhaitées.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de recherche scientifique
Ce composé a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle dans l'étude des voies et des interactions biologiques.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, telles que les effets anticancéreux ou anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne des modifications des processus cellulaires. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres composés spiro et des éthers silylés ayant des structures comparables. Voici quelques exemples :
- Spiro[cyclohexane-1,2’-[1,3]dioxane]
- (3’aS,4’R,5’R,6’aR)-5'-[[(1,1-diméthyléthyl)diméthylsilyl]oxy]hexahydro-5,5-diméthylspiro[1,3-dioxane-2,2’(1’H)-pentalène]-4'-acideCarboxylique
Unicité
L'unicité de ce composé réside dans sa structure spiro spécifique et la présence du groupe éther silylé, qui confèrent des propriétés chimiques et physiques uniques. Ces propriétés le rendent précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C21H38O5Si |
|---|---|
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
methyl 2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate |
InChI |
InChI=1S/C21H38O5Si/c1-19(2,3)27(7,8)26-16-9-14-10-21(24-12-20(4,5)13-25-21)11-15(14)17(16)18(22)23-6/h14-17H,9-13H2,1-8H3 |
Clé InChI |
UMKFYXKVINPPEX-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC2(CC3CC(C(C3C2)C(=O)OC)O[Si](C)(C)C(C)(C)C)OC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one](/img/structure/B12288815.png)
![1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288818.png)
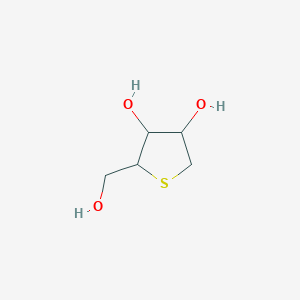
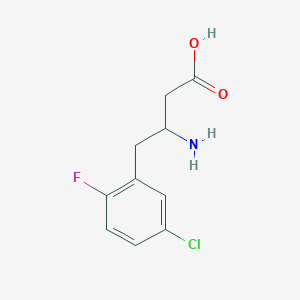
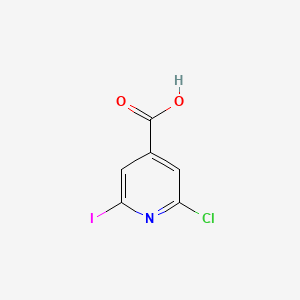
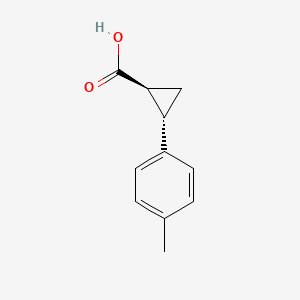

![[6,7-diacetyloxy-2-[[7-[[6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B12288857.png)
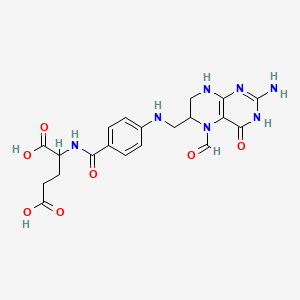
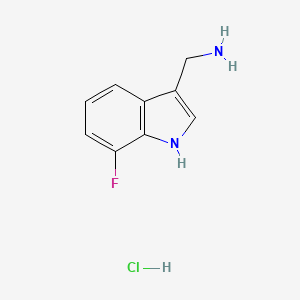

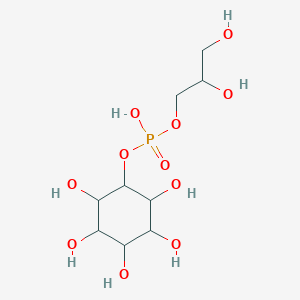
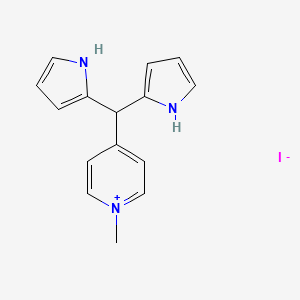
![6-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288885.png)
